2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline
Description
2,2,4,8-Tetramethyl-6-trityl-1,2-dihydroquinoline is a dihydroquinoline derivative characterized by four methyl groups (at positions 2, 2, 4, and 8) and a bulky trityl (triphenylmethyl) substituent at position 6.
Properties
IUPAC Name |
2,2,4,8-tetramethyl-6-trityl-1H-quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N/c1-23-20-28(21-29-24(2)22-31(3,4)33-30(23)29)32(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-22,33H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRNYMUTKZOTNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(C=C2C)(C)C)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline typically involves the reaction of quinoline derivatives with trityl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The methyl and trityl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism by which 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trityl group can enhance the compound’s stability and binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Research Findings and Implications
- BHDQ vs. Target Compound : BHDQ’s hydroxyl and benzoyl groups are critical for its antioxidant and gene-regulatory effects. The target compound’s trityl group may enhance metabolic stability but requires empirical validation of efficacy and safety .
- Ethoxyquin Lessons : Structural modifications (e.g., replacing ethoxy with trityl) could mitigate toxicity but may introduce new challenges in solubility and bioavailability .
- Therapeutic Potential: The target compound’s multiple methyl groups and bulky trityl substituent may synergize to enhance liver-targeted antioxidant activity, though in vivo studies are needed .
Biological Activity
2,2,4,8-Tetramethyl-6-trityl-1,2-dihydroquinoline is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties based on available research findings.
Chemical Structure
The compound's structure is characterized by a quinoline core with multiple methyl and trityl substituents, which may influence its pharmacological properties. The molecular formula is .
Biological Activity Overview
Research indicates that 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline exhibits various biological activities:
- Antioxidant Activity : The compound has been studied for its ability to scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. It has shown potential in inhibiting the proliferation of cancer cell lines, although specific mechanisms remain under investigation.
Antioxidant Activity
A study investigating the antioxidant properties of similar compounds revealed that derivatives of dihydroquinoline can effectively scavenge free radicals. The antioxidant activity is often assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)).
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µg/mL) | Assay Type |
|---|---|---|
| 2,2,4,8-Tetramethyl-6-trityl-1,2-dihydroquinoline | TBD | DPPH |
| Quercetin | 2.93 | DPPH |
| Ascorbic Acid | 50 | DPPH |
Anticancer Activity
In vitro studies have demonstrated the potential of 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline to induce apoptosis in various cancer cell lines. The mechanism of action may involve the modulation of apoptotic pathways and the inhibition of cell cycle progression.
Case Study: In Vitro Effects on Cancer Cell Lines
A recent study evaluated the effects of this compound on T47D breast cancer cells. The results indicated that treatment with 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline led to:
- Inhibition of Cell Proliferation : Significant reduction in cell viability was observed.
- Induction of Apoptosis : Flow cytometry analysis revealed increased rates of apoptosis compared to control groups.
Mechanistic Insights
The biological activity of 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline may be attributed to its structural features which facilitate interactions with cellular targets. Potential mechanisms include:
- Free Radical Scavenging : The presence of methyl groups may enhance electron donation capabilities.
- Modulation of Signaling Pathways : Interaction with pathways involved in cell survival and apoptosis.
Q & A
Q. What are the standard synthetic methodologies for preparing 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline, and how do substituent positions influence reaction pathways?
The synthesis typically involves Friedel-Crafts alkylation or cyclization reactions with substituted aniline precursors. Substituent positions (e.g., methyl or trityl groups) significantly affect steric hindrance and electronic properties, requiring tailored catalysts (e.g., Lewis acids like AlCl₃) and solvent systems. For example, bulky trityl groups at the 6-position may necessitate high-temperature conditions or microwave-assisted synthesis to enhance reaction efficiency .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm methyl and trityl group positions.
- HPLC-MS : Purity assessment and detection of byproducts.
- X-ray Crystallography : Resolving steric effects from the trityl group. Comparative studies with similar dihydroquinoline derivatives highlight the importance of cross-validating data to avoid misassignment .
Q. How do structural modifications (e.g., methyl vs. trifluoromethyl groups) influence the compound’s reactivity in further functionalization?
Methyl groups enhance electron density at the quinoline core, facilitating electrophilic substitution, while bulky trityl groups limit accessibility to reactive sites. For example, fluorinated analogs (e.g., 6-trifluoromethyl derivatives) exhibit altered electronic properties, requiring milder oxidizing agents to prevent decomposition .
Advanced Research Questions
Q. What computational strategies can optimize the synthesis of this compound under sterically hindered conditions?
Quantum chemical calculations (e.g., DFT) and AI-driven reaction path searches (via software like COMSOL Multiphysics) can predict optimal catalysts and solvent systems. For instance, simulations of transition states may reveal energy barriers caused by the trityl group, guiding experimentalists to adopt phase-transfer catalysis or flow chemistry .
Q. How can researchers resolve contradictions in reported biological activity data for dihydroquinoline derivatives?
Contradictions often arise from variations in assay conditions (e.g., cell line specificity, solvent interference). A methodological approach includes:
- Dose-response validation : Testing across multiple concentrations.
- Structural analogs : Comparing activity trends with methyl/trityl-substituted derivatives.
- Computational docking : Identifying binding affinity disparities due to steric effects .
Q. What advanced techniques are recommended for elucidating the reaction mechanism of trityl-group migration during synthesis?
Isotopic labeling (e.g., deuterium tracing) combined with in-situ FTIR or Raman spectroscopy can track migration pathways. Computational studies using ab initio molecular dynamics (AIMD) further clarify the role of solvent polarity and temperature in stabilizing intermediates .
Q. How should researchers design studies to assess the compound’s potential as a kinase inhibitor, given its structural similarity to pharmacologically active quinoline derivatives?
- Enzyme inhibition assays : Use purified kinases (e.g., EGFR or CDK2) with ATP-competitive binding protocols.
- Structure-activity relationship (SAR) : Compare IC₅₀ values against analogs with varying substituents (e.g., 2,2,4-trimethyl vs. 6-methoxy derivatives).
- Molecular dynamics simulations : Predict binding pocket interactions hindered by the trityl group .
Q. What methodological frameworks are critical for evaluating the compound’s toxicity profile in preclinical studies?
- In vitro models : HepG2 cells for hepatotoxicity screening.
- ADMET prediction : Tools like SwissADME to estimate metabolic stability and blood-brain barrier permeability.
- In vivo validation : Zebrafish embryos for acute toxicity, focusing on developmental abnormalities linked to trityl-group bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
